Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, an imidazopyridine moiety, and a piperidine ring
Preparation Methods
The synthesis of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazopyridine moiety: This typically involves the condensation of a pyridine derivative with an imidazole precursor.
Coupling reactions: The oxadiazole and imidazopyridine units are then coupled using suitable linkers and catalysts.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Final assembly: The final compound is assembled by linking the piperidine ring to the oxadiazole-imidazopyridine core, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: It can participate in coupling reactions with other organic molecules, facilitated by catalysts like palladium or copper.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
3-amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its other functional groups and overall structure.
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with an oxadiazole ring, used in different applications.
1,2,4-oxadiazole derivatives: These compounds have similar core structures but vary in their substituents and specific applications.
The uniqueness of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate lies in its combination of functional groups and the specific biological activities it exhibits.
Properties
Molecular Formula |
C21H28ClN7O4 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN7O4/c1-5-29-16-13(9-24-17(22)14(16)25-19(29)15-18(23)27-33-26-15)31-11-12-7-6-8-28(10-12)20(30)32-21(2,3)4/h9,12H,5-8,10-11H2,1-4H3,(H2,23,27) |
InChI Key |
CDLGJRGFBNUUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCN(C3)C(=O)OC(C)(C)C)Cl)N=C1C4=NON=C4N |
Origin of Product |
United States |
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